molecular formula C15H22NaO5S B1593212 Nonanoic acid, 4-sulfophenyl ester, sodium salt CAS No. 89740-11-4

Nonanoic acid, 4-sulfophenyl ester, sodium salt

Cat. No.: B1593212
CAS No.: 89740-11-4
M. Wt: 337.4 g/mol
InChI Key: OXLVPVOMNBTNII-UHFFFAOYSA-N
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Description

Nonanoic acid, 4-sulfophenyl ester, sodium salt is a chemical compound with the molecular formula C15H21NaO5S. It is known for its surfactant properties, which make it useful in various industrial and research applications. This compound is characterized by the presence of a nonanoic acid esterified with a 4-sulfophenyl group, and it is neutralized with sodium to form the salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of nonanoic acid, 4-sulfophenyl ester, sodium salt typically involves the esterification of nonanoic acid with 4-sulfophenol, followed by neutralization with sodium hydroxide. The reaction conditions often include the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale esterification processes. The raw materials, nonanoic acid and 4-sulfophenol, are reacted in the presence of a catalyst and then neutralized with sodium hydroxide. The product is then purified through various techniques such as crystallization or distillation to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Nonanoic acid, 4-sulfophenyl ester, sodium salt can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions include sulfonic acids, alcohols, and various substituted esters, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Nonanoic acid, 4-sulfophenyl ester, sodium salt has several scientific research applications:

    Chemistry: It is used as a surfactant in various chemical reactions to enhance the solubility of reactants and improve reaction rates.

    Biology: The compound is used in biological research to study cell membrane interactions due to its amphiphilic nature.

    Industry: The compound is used in the production of detergents, emulsifiers, and other cleaning agents due to its ability to reduce surface tension and improve the mixing of immiscible liquids.

Mechanism of Action

The mechanism of action of nonanoic acid, 4-sulfophenyl ester, sodium salt primarily involves its surfactant properties. The compound has both hydrophobic (water-fearing) and hydrophilic (water-loving) regions, allowing it to interact with both water and oil phases. This interaction reduces the surface tension of liquids, enhancing their wetting and dispersing properties. In biological systems, the compound can interact with cell membranes, potentially affecting membrane fluidity and permeability .

Comparison with Similar Compounds

Similar Compounds

    Sodium dodecyl sulfate (SDS): Another surfactant with similar properties but a different molecular structure.

    Sodium lauryl ether sulfate (SLES): A commonly used surfactant in detergents and personal care products.

    Sodium stearate: A surfactant used in soaps and cosmetics.

Uniqueness

Nonanoic acid, 4-sulfophenyl ester, sodium salt is unique due to its specific ester and sulfonate functional groups, which provide distinct chemical and physical properties compared to other surfactants. Its ability to act as both a surfactant and an emulsifier makes it particularly valuable in various industrial and research applications .

Properties

CAS No.

89740-11-4

Molecular Formula

C15H22NaO5S

Molecular Weight

337.4 g/mol

IUPAC Name

sodium;4-nonanoyloxybenzenesulfonate

InChI

InChI=1S/C15H22O5S.Na/c1-2-3-4-5-6-7-8-15(16)20-13-9-11-14(12-10-13)21(17,18)19;/h9-12H,2-8H2,1H3,(H,17,18,19);

InChI Key

OXLVPVOMNBTNII-UHFFFAOYSA-N

SMILES

CCCCCCCCC(=O)OC1=CC=C(C=C1)S(=O)(=O)[O-].[Na+]

Canonical SMILES

CCCCCCCCC(=O)OC1=CC=C(C=C1)S(=O)(=O)O.[Na]

89740-11-4

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 300 ml, round-bottom flask with a nitrogen inlet and a magnetic stir bar was flushed with nitrogen for ten minutes. Nonanoic acid (4.45 g, 28.0 millimoles—mmol), sodium phenolsulfonate (5.00 g, 25.0 mmol) and TFA were placed in the flask which was sealed with a septum cap and the resulting slurry was stirred while being cooled by an ice-water bath. A single rapid addition of TFAA (6.5 ml) was made via syringe. Within one minute the slurry is dissolved to yield a homogeneous solution. The stirring was continued for five minutes. The volatiles were removed by rotary evaporation yielding a white solid that was washed with 100 ml of acetone and collected on a Buchner funnel. The resulting white solid was dried under reduced pressure yielding 7.90 g (94% yield) of sodium 4-(nonanoyloxy)benzene-sulfonate (NOBS). 1H and 13C NMR show complete conversion of the SPS to NOBS.
Quantity
4.45 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
6.5 mL
Type
reactant
Reaction Step Four
Name
sodium 4-(nonanoyloxy)benzene-sulfonate
Yield
94%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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